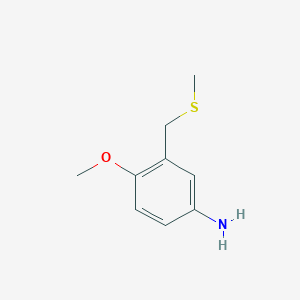
4-methoxy-3-(methylsulfanylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(methylsulfanylmethyl)aniline is an organic compound with a complex structure that includes a methoxy group, a methylsulfanylmethyl group, and a phenylamine group
Chemical Reactions Analysis
4-methoxy-3-(methylsulfanylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-3-(methylsulfanylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(methylsulfanylmethyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-methoxy-3-(methylsulfanylmethyl)aniline can be compared to similar compounds such as:
4-Methoxyphenylamine: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
3-Methylsulfanylmethyl-phenylamine: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Methoxy-3-(trifluoromethyl)phenylamine: Contains a trifluoromethyl group instead of a methylsulfanylmethyl group, leading to different reactivity and applications
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-methoxy-3-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NOS/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
LOLODDVSRZGZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CSC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















